molecular formula C16H14N4O5 B2407785 N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 1173045-54-9

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2407785
CAS No.: 1173045-54-9
M. Wt: 342.311
InChI Key: CSXHTSNZTPHCTB-UHFFFAOYSA-N
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Description

The compound “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a nitrofuran group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could influence its polarity and solubility .

Scientific Research Applications

Antidiabetic Potential

Research has investigated the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including compounds structurally related to N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide. These compounds were evaluated for their potential antidiabetic activity using the α-amylase inhibition assay, highlighting the therapeutic possibilities in diabetes management (Lalpara et al., 2021).

Antimicrobial and Antibacterial Properties

A study on the synthesis and antimicrobial evaluation of some 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , revealed significant antibacterial and antifungal activities. This suggests potential applications in treating bacterial and fungal infections (Jafari et al., 2017).

Antitubercular Activity

N-Benzyl-5-nitrofuran-2-carboxamide, a compound closely related to the one , was optimized as an antitubercular agent. The study highlighted the potent in vitro antitubercular activity of its analogs against the Mycobacterium tuberculosis strain, suggesting the potential of this compound in tuberculosis treatment (Gallardo-Macias et al., 2019).

Corrosion Inhibition

The application of a furan derivative, structurally similar to the compound , as a corrosion inhibitor for mild steel in hydrochloric acid solution was explored. This suggests the potential use of this compound in industrial settings as a corrosion inhibitor (Al-amiery et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis .

Properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-9-3-4-11(7-10(9)2)8-13-18-19-16(25-13)17-15(21)12-5-6-14(24-12)20(22)23/h3-7H,8H2,1-2H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXHTSNZTPHCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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